Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1196155-07-3
VCID: VC8216481
InChI: InChI=1S/C13H22N4O2/c1-7(2)10-9-8(11(14)16-15-9)6-17(10)12(18)19-13(3,4)5/h7,10H,6H2,1-5H3,(H3,14,15,16)
SMILES: CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N
Molecular Formula: C13H22N4O2
Molecular Weight: 266.34 g/mol

Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

CAS No.: 1196155-07-3

Cat. No.: VC8216481

Molecular Formula: C13H22N4O2

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate - 1196155-07-3

Specification

CAS No. 1196155-07-3
Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
IUPAC Name tert-butyl 3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Standard InChI InChI=1S/C13H22N4O2/c1-7(2)10-9-8(11(14)16-15-9)6-17(10)12(18)19-13(3,4)5/h7,10H,6H2,1-5H3,(H3,14,15,16)
Standard InChI Key BGXWEOOVPZIQDT-UHFFFAOYSA-N
SMILES CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N
Canonical SMILES CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N

Introduction

Chemical Structure and Stereochemical Considerations

Core Architecture

The compound features a bicyclic pyrrolopyrazole system, where a pyrrole ring (five-membered, one nitrogen) is fused to a pyrazole ring (five-membered, two adjacent nitrogens). The tert-butyl carboxylate group at position 5 and the isopropyl substituent at position 6 introduce steric bulk, while the amino group at position 3 provides nucleophilic reactivity . The saturated 4,6-dihydro moiety reduces ring aromaticity, enhancing conformational flexibility for intermolecular interactions .

Table 1: Structural Identifiers

PropertyValue
IUPAC Nametert-butyl 3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
SMILESCC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N
InChIKeyBGXWEOOVPZIQDT-UHFFFAOYSA-N
PubChem CID53395335

Stereochemical Variants

The (S)-enantiomer (CAS 1263283-97-1) exhibits distinct biological activity due to chiral recognition in protein binding. Its InChIKey (BGXWEOOVPZIQDT-JTQLQIEISA-N) confirms the (6S) configuration, critical for optimizing pharmacokinetic profiles in drug candidates .

Synthetic Routes and Optimization

Core Ring Formation

The pyrrolopyrazole scaffold is typically constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:

  • Step 1: Reacting ethyl acetoacetate with hydrazine hydrate yields a pyrazolone intermediate.

  • Step 2: Alkylation with propargyl bromide introduces alkyne functionality.

  • Step 3: Cyclization under acidic conditions forms the pyrrolopyrazole core.

Functionalization

  • Amino Group Introduction: Nitration followed by catalytic reduction or direct amination using ammonia.

  • Isopropyl Attachment: Alkylation with 2-bromopropane in the presence of a base like potassium carbonate .

  • tert-Butyl Protection: Boc (tert-butoxycarbonyl) protection of the amine using di-tert-butyl dicarbonate .

Table 2: Key Synthetic Intermediates

IntermediateRole
5-tert-Butyl 1-ethyl dicarboxylateEnhances solubility for purification
3-Nitro-pyrrolopyrazolePrecursor for amino group installation

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s LogP of 2.31 suggests moderate lipophilicity, favoring membrane permeability. The tert-butyl ester increases steric hindrance, reducing metabolic degradation but limiting aqueous solubility (estimated <1 mg/mL in water).

Stability

  • Thermal Stability: Decomposes above 200°C (predicted).

  • Photostability: Susceptible to UV-induced degradation due to the conjugated dihydropyrrole system.

Biological Activity and Pharmaceutical Applications

Kinase Inhibition

The compound’s planar pyrrolopyrazole core mimics ATP’s adenine ring, enabling kinase binding. It is a precursor to Danusertib (PHA-739358), an Aurora kinase inhibitor evaluated in Phase II trials for chronic myeloid leukemia. The amino group coordinates with kinase active sites, while the isopropyl moiety fills hydrophobic pockets.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.45 (s, 9H, tert-butyl), 2.95 (m, 1H, isopropyl), 4.25 (s, 2H, NH2_2) .

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

Mass Spectrometry

  • ESI-MS: [M+H]+^+ at m/z 267.18 (calc. 266.34).

Future Research Directions

  • Structure-Activity Relationships: Modifying the isopropyl group to cyclopropyl for enhanced binding affinity.

  • Prodrug Development: Replacing tert-butyl with PEGylated esters to improve aqueous solubility.

  • Targeted Delivery: Conjugation to monoclonal antibodies for selective cancer cell targeting.

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